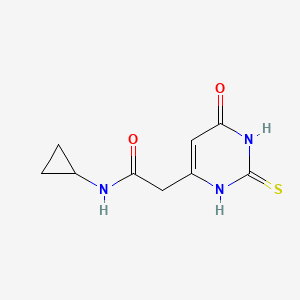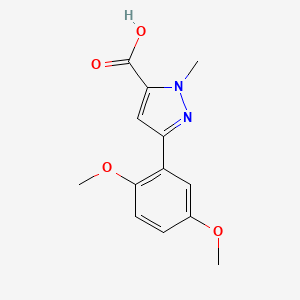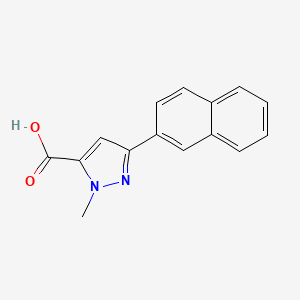
5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid
Vue d'ensemble
Description
5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid, also known as MNT, is a heterocyclic compound containing nitrogen and sulfur atoms. It is a versatile organic compound that has a wide range of applications in the fields of chemistry and biochemistry. MNT has been used in the synthesis of a variety of organic molecules, and its properties have been studied for its potential use in drug discovery and development.
Applications De Recherche Scientifique
Pharmacological Properties
An investigation into the pharmacological properties of thiazole compounds revealed that basic esters of 4-methyl-thiazole-5-carboxylic acid and related compounds exhibit spasmolytic properties confirmed in vitro. These compounds also demonstrated stimulant properties on the central nervous system (CNS) as evidenced by the convulsions produced in rabbits, mice, and guinea pigs upon injection of non-toxic doses. Additionally, the local anaesthetic properties of these compounds were studied, suggesting a broad spectrum of pharmacological activities for thiazole derivatives (Chance, Dirnhuber, & Robinson, 1946).
Corrosion Inhibition
The corrosion inhibition efficiency of newly synthesized oxadiazole derivatives, including thiazole-based compounds, was assessed on mild steel in hydrochloric acid solution. These studies utilized weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization techniques to demonstrate high corrosion inhibition efficiency. The results suggest potential industrial applications of thiazole derivatives in protecting metals from corrosion, further supported by surface analysis using scanning electron microscopy (SEM) and electron dispersive X-ray spectroscopy (EDX) (Kalia et al., 2020).
Antimicrobial Activity
The synthesis and evaluation of in vitro antimicrobial activity of new derivatives of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid revealed significant potential against Gram-positive bacteria. These findings highlight the importance of thiazole derivatives in developing new antimicrobial agents, particularly against antibiotic-resistant strains, offering a new avenue for combating public health threats (Paruch et al., 2021).
Photophysical Properties
Research on 5-N-Arylamino-4-methylthiazoles, synthesized through direct C–H arylations and Buchwald–Hartwig aminations of 4-methylthiazole, revealed that these compounds exhibit significant luminescence with potential applications in material science. The introduction of electron-accepting groups, notably nitro groups, induced substantial bathochromic shifts in fluorescence, indicating their utility in designing novel photophysical materials (Murai et al., 2017).
Propriétés
IUPAC Name |
5-methyl-2-(4-nitroanilino)-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4S/c1-6-9(10(15)16)13-11(19-6)12-7-2-4-8(5-3-7)14(17)18/h2-5H,1H3,(H,12,13)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHCIROLJWDNTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-nitrophenylamino)-thiazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(3-Methoxyphenyl)isoxazol-3-yl]methanol](/img/structure/B1415383.png)
![Methyl 2-amino-5-phenyl[1,3]thiazolo[4,5-b]pyridine-7-carboxylate](/img/structure/B1415385.png)
![2-[(2-Pyrazinylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1415388.png)


![[(6-Ethylpyrimidin-4-yl)thio]acetic acid](/img/structure/B1415392.png)

![3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1415396.png)

![tert-butyl N-[2-(2-methylindol-1-yl)ethyl]carbamate](/img/structure/B1415401.png)

![4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazine-7-thiol](/img/structure/B1415403.png)

![7-phenyl-2-pyrrolidin-1-yl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1415405.png)